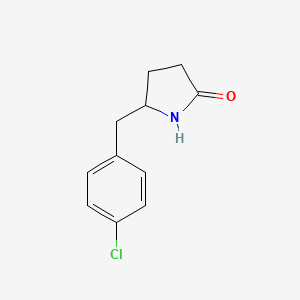

5-(4-Chlorobenzyl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C11H12ClNO/c12-9-3-1-8(2-4-9)7-10-5-6-11(14)13-10/h1-4,10H,5-7H2,(H,13,14) |

InChI Key |

PZLLEZULSRSBEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(4-Chlorobenzyl)pyrrolidin-2-one with structurally analogous pyrrolidin-2-one derivatives reported in the literature. Key differences in substituents, synthesis, and biological activity are highlighted.

Table 1: Comparative Analysis of Pyrrolidin-2-one Derivatives

Structural and Electronic Differences

- Substituent Effects: The 4-chlorobenzyl group in the target compound contrasts with methyl (DMBPO), amino (benzylamino), and ether (1-phenylethoxy) substituents in analogs. Compounds like 5-(Tosyloxymethyl)pyrrolidin-2-one feature a sulfonate leaving group, enabling nucleophilic substitution reactions, unlike the inert chloro-benzyl group in the target compound .

Stereochemical Complexity :

- 5-(1-Phenylethoxy)pyrrolidin-2-one (two stereocenters) requires chiral separation techniques, whereas the target compound likely has a single stereocenter, simplifying synthesis and purification .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(4-Chlorobenzyl)pyrrolidin-2-one?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrrolidin-2-one derivatives using 4-chlorobenzyl halides in the presence of bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, THF) is a standard approach . Flow chemistry techniques, optimized for regioselective alkylation of pyrrolidin-2-one scaffolds, may also be adapted to improve reaction efficiency and scalability .

Q. How can the structure of this compound be validated experimentally?

- Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to identify characteristic signals (e.g., pyrrolidinone carbonyl at ~175 ppm, aromatic protons from the chlorobenzyl group) .

- X-ray crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and bond lengths. For related pyrrolidin-2-one derivatives, monoclinic systems (e.g., space group P2₁) with unit cell parameters (e.g., a = 9.5 Å, b = 28.6 Å) are typical .

Q. What safety precautions are critical during handling of this compound?

- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Storage should be in a cool, dry environment (<25°C) away from oxidizing agents. Refer to SDS guidelines for similar pyrrolidin-2-one derivatives, which recommend emergency measures like artificial respiration if inhaled and immediate decontamination for skin exposure .

Advanced Research Questions

Q. How does the puckering conformation of the pyrrolidinone ring influence the compound's reactivity?

- Answer : The ring puckering amplitude (q) and phase angle (φ) can be calculated using Cremer-Pople coordinates based on crystallographic data. For example, deviations from planarity (e.g., envelope or twist conformations) may affect nucleophilic attack at the carbonyl group or steric interactions with the chlorobenzyl substituent. Computational tools (e.g., Gaussian, MOE) can model these effects .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

- Dynamic NMR : To detect equilibrium between enol and keto forms.

- High-resolution mass spectrometry (HRMS) : To distinguish isotopic patterns (e.g., chlorine’s M+2 peak).

- Chromatographic purification : HPLC or flash chromatography to isolate pure fractions .

Q. Can this compound serve as a pharmacophore in drug discovery?

- Answer : The chlorobenzyl group enhances lipophilicity and potential receptor binding, while the pyrrolidinone core mimics peptide bonds. Structure-activity relationship (SAR) studies on analogs (e.g., 5-(cyclohexylmethyl)pyrrolidin-2-one) suggest utility in targeting enzymes like kinases or proteases . Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Electrostatic potential surfaces may highlight nucleophilic/electrophilic sites influenced by the electron-withdrawing chloro substituent .

Methodological Notes

- Synthesis Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps in alkylation reactions .

- Crystallography : SHELX suite (SHELXL, SHELXD) is recommended for refining crystal structures and resolving twinning or disorder .

- Biological Screening : Prioritize assays (e.g., MIC for antimicrobial activity) based on structural analogs like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, which showed larvicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.